molecular formula C12H19ClN2O B12774100 N-(4-((2-Chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone

N-(4-((2-Chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone

Cat. No.: B12774100
M. Wt: 242.74 g/mol
InChI Key: RTTOKUPDZPHZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2-Chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone is a chemical compound with a complex structure that includes a pyrrolidone ring, a butynyl group, and a chloroethylmethylamino group

Preparation Methods

The synthesis of N-(4-((2-Chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone typically involves multiple steps. One common method starts with the reaction of N,N-bis(2-chloroethyl)methylamine with an appropriate alkyne under specific conditions. The reaction is often carried out in the presence of a base and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4-((2-Chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-((2-Chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((2-Chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to crosslinking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

N-(4-((2-Chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone can be compared with other alkylating agents such as mechlorethamine and cyclophosphamide. While all these compounds share the ability to alkylate DNA, this compound has a unique structure that may offer different pharmacokinetic properties and potentially reduced side effects . Similar compounds include:

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

1-[4-[2-chloroethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one

InChI

InChI=1S/C12H19ClN2O/c1-11-5-6-12(16)15(11)9-4-3-8-14(2)10-7-13/h11H,5-10H2,1-2H3

InChI Key

RTTOKUPDZPHZII-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N1CC#CCN(C)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.